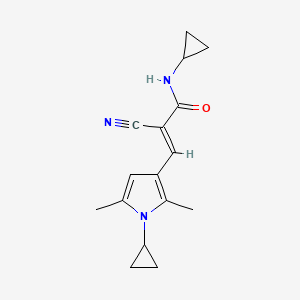
(E)-2-Cyano-N-cyclopropyl-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(E)-2-Cyano-N-cyclopropyl-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide” is a chemical compound with the molecular formula C13H15N3O and a molecular weight of 229.283 1. This product is not intended for human or veterinary use and is usually available for research use1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound.Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the sources I found.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the sources I found.Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Properties
Research in the field often focuses on the synthesis of complex organic compounds with potential biological activities. For instance, studies on the synthesis of pyrroles, isoindoles, and their fused analogues involve enaminones and cyclopropanes, indicating a wide interest in compounds with similar structures for their unique chemical properties and potential as synthetic intermediates (Gabbutt, Hepworth, Heron, & Pugh, 2002). Such methodologies often aim at exploring novel chemical reactions and understanding the mechanisms behind them.
Potential Biological Activities
Compounds structurally related to the specified molecule have been investigated for their biological activities. For example, dynamin GTPase inhibitors have been developed based on similar structural motifs, demonstrating the potential of such compounds in modulating biological processes (Gordon et al., 2013). This suggests that research into the specific compound could uncover new biological activities, contributing to fields such as pharmacology and biochemistry.
Material Science Applications
The synthesis and characterization of novel organic compounds extend to material science, where such molecules can serve as precursors for advanced materials with specific electronic or optical properties. For example, the synthesis of disperse dyes based on enaminones indicates the utility of organic compounds in developing materials with desired coloration properties for industrial applications (Elapasery et al., 2020).
Analytical and Sensing Technologies
Organic compounds with cyano and amide functionalities have been explored for their sensing capabilities, such as in the detection of fluoride anions. These studies reveal the potential of structurally related compounds in analytical chemistry for developing new sensors that could detect various chemical species with high sensitivity and specificity (Younes et al., 2020).
Safety And Hazards
This compound is not intended for human or veterinary use, indicating that it may pose safety and health risks1. However, specific hazards are not mentioned in the sources I found.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-2-cyano-N-cyclopropyl-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-10-7-12(11(2)19(10)15-5-6-15)8-13(9-17)16(20)18-14-3-4-14/h7-8,14-15H,3-6H2,1-2H3,(H,18,20)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMCJCLIGOTBJG-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2CC2)C)C=C(C#N)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2CC2)C)/C=C(\C#N)/C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-cyclopropyl-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

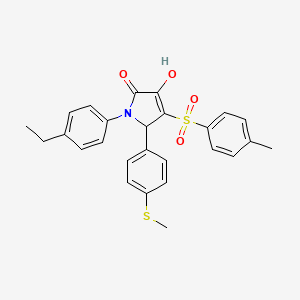
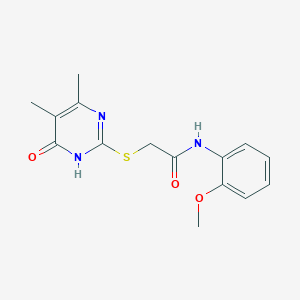
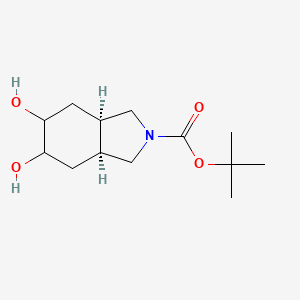
![(2E,NZ)-N-(4-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2475968.png)
![N-(5-chloro-2-methoxyphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2475969.png)
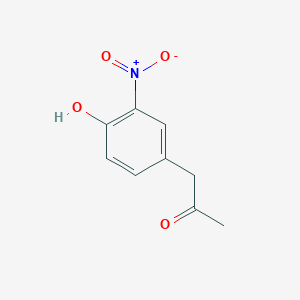
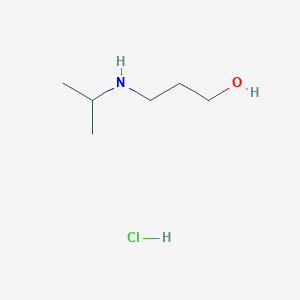
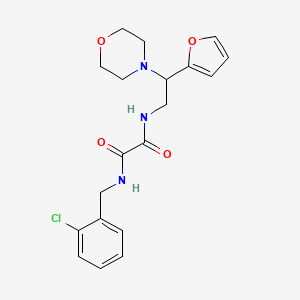
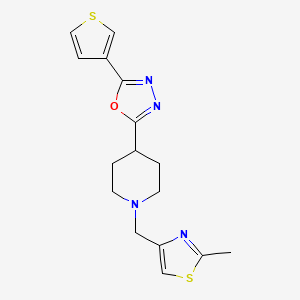
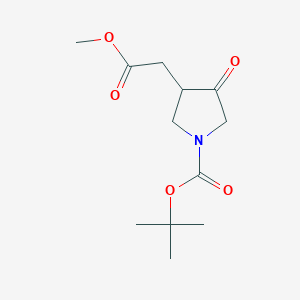
![Methyl 3-[(4-methoxyphenyl)carbamoyl]benzoate](/img/structure/B2475981.png)
![1-(4-(2-fluorophenyl)piperazin-1-yl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2475982.png)
![Methyl 3-chloro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate](/img/structure/B2475983.png)
![6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2475985.png)